4-((5-Chloro-2-methylphenyl)azo)-N-(2,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide
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Overview
Description
4-((5-Chloro-2-methylphenyl)azo)-N-(2,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Chloro-2-methylphenyl)azo)-N-(2,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide typically involves the following steps:
Diazotization: The starting material, 5-chloro-2-methylaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2,5-dimethoxyaniline in the presence of a base to form the azo compound.
Amidation: The resulting azo compound is then reacted with 3-hydroxynaphthalene-2-carboxylic acid to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring temperature, pH, and other parameters is common.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the naphthalene ring.
Reduction: The azo group (N=N) can be reduced to form the corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium dithionite (Na₂S₂O₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of 5-chloro-2-methylaniline and 2,5-dimethoxyaniline.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
Dye and Pigment Industry: Used as a dye due to its vivid color and stability.
Analytical Chemistry: Employed as a reagent for detecting metal ions.
Biology and Medicine
Biological Staining: Used in histology for staining tissues.
Pharmacology: Investigated for potential therapeutic properties.
Industry
Textile Industry: Used in the dyeing of fabrics.
Plastic Industry: Employed in coloring plastics and polymers.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in biological staining, the compound binds to specific cellular components, allowing for visualization under a microscope.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Nitrophenyl)azo)-N-(2,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide
- 4-((2-Methylphenyl)azo)-N-(2,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide
Uniqueness
The presence of the 5-chloro-2-methylphenyl group in 4-((5-Chloro-2-methylphenyl)azo)-N-(2,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide imparts unique chemical properties, such as increased stability and specific reactivity patterns, making it suitable for specialized applications.
Properties
CAS No. |
85455-50-1 |
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Molecular Formula |
C26H22ClN3O4 |
Molecular Weight |
475.9 g/mol |
IUPAC Name |
4-[(5-chloro-2-methylphenyl)diazenyl]-N-(2,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C26H22ClN3O4/c1-15-8-9-17(27)13-21(15)29-30-24-19-7-5-4-6-16(19)12-20(25(24)31)26(32)28-22-14-18(33-2)10-11-23(22)34-3/h4-14,31H,1-3H3,(H,28,32) |
InChI Key |
BFNZPNOJLBXFSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=C(C=CC(=C4)OC)OC)O |
Origin of Product |
United States |
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